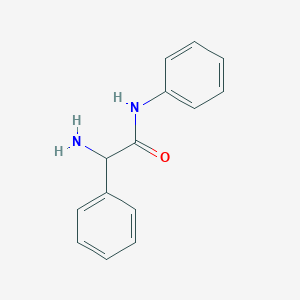

2-amino-N,2-diphenylacetamide

Description

Significance of Acetamide (B32628) Derivatives in Contemporary Organic and Medicinal Chemistry Research

Acetamide and its derivatives are characterized by the presence of an acetamide moiety (CH₃CONH₂). This functional group's structural simplicity and ability to form hydrogen bonds make it a valuable scaffold in drug design. patsnap.com The versatility of the acetamide structure allows for a wide range of chemical modifications, leading to the development of derivatives with diverse pharmacological properties.

In medicinal chemistry, acetamide derivatives have been investigated for a multitude of therapeutic applications. They have shown potential as:

Analgesic agents: Many acetamide derivatives exhibit pain-relieving properties. rjptonline.orgtandfonline.com

Anti-inflammatory agents: The acetamide scaffold is a key component in many non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.comarchivepp.com

Antimicrobial agents: Research has demonstrated the effectiveness of certain acetamide derivatives against various bacterial and fungal strains. patsnap.comarchivepp.com

Anticonvulsant agents: Some derivatives have shown promise in the management of seizures. researchgate.net

Anticancer agents: The potential of acetamide derivatives as anticancer agents is an active area of research. archivepp.com

The ability of the acetamide functional group to act as a bioisostere for other functional groups, such as carboxylic acids, further enhances its importance in drug development. This allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

Overview of Research Directions and Academic Significance for 2-amino-N,2-diphenylacetamide

This compound, a specific derivative of acetamide, has garnered attention in academic research due to its unique structural features and potential for further chemical modification. The presence of two phenyl groups and a primary amino group provides multiple sites for derivatization, allowing for the synthesis of a library of related compounds with potentially enhanced biological activities.

Key research directions for this compound include:

Synthesis of Novel Derivatives: A primary focus of research is the synthesis of new derivatives by modifying the core structure. This often involves reactions targeting the amino group or the aromatic rings. For instance, the reaction of 2-chloro-N,N-diphenylacetamide with various amines has been used to create a series of 2-substituted amino-N,N-diphenylacetamides. researchgate.net Similarly, derivatization of the related 2-hydrazino-N,N-diphenylacetamide has yielded compounds with antimicrobial and antifungal properties. nih.govresearchgate.net

Evaluation of Biological Activity: Once synthesized, these new derivatives are screened for a range of biological activities. Studies have explored the anticonvulsant researchgate.net, antimicrobial nih.govresearchgate.net, and analgesic orientjchem.org potential of compounds derived from or related to a diphenylacetamide scaffold.

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves understanding how the structural modifications influence the biological activity of the compounds. By comparing the activity of different derivatives, researchers can identify key structural features responsible for their therapeutic effects.

The academic significance of this compound lies in its potential as a lead compound for the development of new therapeutic agents. Its versatile structure provides a platform for the design and synthesis of novel molecules with a wide spectrum of pharmacological activities.

Scope and Objectives of a Comprehensive Academic Review on this compound

A comprehensive academic review of this compound would aim to consolidate the existing research on this compound and its derivatives. The primary objectives of such a review would be to:

Provide a detailed overview of the synthetic methodologies used to prepare this compound and its analogs.

Summarize the reported biological activities of these compounds, including any available data on their mechanisms of action.

Analyze the structure-activity relationships that have been established for this class of molecules.

Identify promising areas for future research and development.

By achieving these objectives, a comprehensive review would serve as a valuable resource for researchers in the fields of organic and medicinal chemistry, facilitating further exploration of the therapeutic potential of this compound and its derivatives.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | (2S)-2-amino-N,2-diphenylacetamide |

| Synonyms | Glycine (B1666218) diphenylamide |

| Data sourced from AK Scientific, Inc. aksci.com and SynZeal. synzeal.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

2-amino-N,2-diphenylacetamide |

InChI |

InChI=1S/C14H14N2O/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17) |

InChI Key |

HCLZWWBOYHLGME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino N,2 Diphenylacetamide and Its Analogues

Classical and Established Synthetic Routes to 2-amino-N,2-diphenylacetamide

Classical synthetic approaches to this compound often rely on multi-step sequences starting from readily available precursors. These methods are well-established and frequently involve the initial formation of an activated intermediate, which is subsequently converted to the desired amino compound.

A primary and widely reported method for synthesizing the core structure of the target molecule involves the preparation of the intermediate, 2-chloro-N,N-diphenylacetamide. orientjchem.orgresearchgate.net This precursor is typically synthesized through the chloroacetylation of diphenylamine (B1679370). orientjchem.orgnih.gov In this reaction, diphenylamine is treated with chloroacetyl chloride, often in a solvent like toluene, and heated under reflux. researchgate.netnih.govresearchgate.net The reaction mixture is then typically poured into water or onto crushed ice to precipitate the 2-chloro-N,N-diphenylacetamide product. researchgate.netnih.gov The resulting precipitate can be filtered, washed, and recrystallized from a solvent such as ethanol (B145695) to yield the purified intermediate. researchgate.netnih.gov

The synthesis of 2-chloro-N,N-diphenylacetamide serves as a crucial first step, creating a reactive site for the subsequent introduction of the amino group. The chlorine atom at the alpha-position to the carbonyl group is susceptible to nucleophilic substitution by ammonia (B1221849) or other nitrogen-based nucleophiles to yield this compound.

Table 1: Synthesis of 2-chloro-N,N-diphenylacetamide

| Reactants | Solvent | Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| Diphenylamine, Chloroacetyl chloride | Toluene | Reflux for 4 hours | Precipitation of product upon adding to ice water | nih.gov |

An analogue of the target compound, 2-hydrazino-N,N-diphenylacetamide, can be effectively prepared from the 2-chloro-N,N-diphenylacetamide precursor using hydrazine (B178648) hydrate (B1144303). nih.gov This reaction provides a pathway to a related scaffold where the amino group is replaced by a hydrazino group.

The synthesis involves dissolving 2-chloro-N,N-diphenylacetamide in an alcoholic solvent, such as methanol (B129727), and adding an excess of hydrazine hydrate. nih.gov The mixture is then refluxed for an extended period, for instance, 48 hours. nih.gov Upon cooling, typically in a refrigerator overnight, the 2-hydrazino-N,N-diphenylacetamide product crystallizes and can be isolated by filtration and recrystallized from ethanol. nih.gov This method has been reported to achieve high yields, around 88%. nih.gov The resulting hydrazino derivative can be a valuable intermediate for further synthetic transformations. nih.gov Hydrazinolysis is a common method for cleaving certain protecting groups or for the synthesis of peptide hydrazides, highlighting the utility of hydrazine hydrate in organic synthesis. nih.govgoogle.com

Table 2: Synthesis of 2-Hydrazino-N,N-Diphenylacetamide

| Precursor | Reagent | Solvent | Conditions | Yield | Reference(s) |

|---|

Advanced and Selective Synthetic Strategies for this compound

Modern synthetic chemistry offers more sophisticated and selective methods for the construction of molecules like this compound. These strategies often provide greater efficiency, milder reaction conditions, and broader substrate scope compared to classical routes.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful technology for the formation of carbon-nitrogen (C–N) bonds. nih.gov These reactions are instrumental in the synthesis of arylamines, which are key structural components of this compound. nih.gov This methodology could be applied to construct the diphenylamine moiety itself by coupling an aniline (B41778) with a phenyl halide.

The success of these coupling reactions relies heavily on the choice of a suitable palladium catalyst precursor and a specialized ligand. beilstein-journals.org Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. beilstein-journals.orgrsc.org Reaction conditions typically involve a base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOt-Bu), and an inert solvent like dioxane or toluene, often at elevated temperatures. beilstein-journals.org The versatility of this approach allows for the coupling of a wide range of aryl halides and amines, making it a highly valuable tool for constructing the N,N-diphenyl core of the target molecule under relatively controlled conditions. nih.govbeilstein-journals.org

Recent advancements have focused on the direct formation of amide bonds from carboxylic acids and amines, circumventing the need for pre-activation of the carboxylic acid to an acyl chloride or other reactive species. nih.govrsc.orgsemanticscholar.org These methods are considered greener and more atom-economical.

One such approach utilizes borate (B1201080) esters, like tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), as effective reagents for direct amidation. nih.govacs.org This reagent can mediate the coupling of various carboxylic acids with a broad range of amines to form amides in good yields. nih.govacs.org Other catalytic systems, employing catalysts based on elements like zirconium (e.g., ZrCl₄), have also been developed for the direct coupling of non-activated carboxylic acids and amines. semanticscholar.org These methods often proceed under neutral or mild conditions, enhancing their applicability to sensitive substrates. For the synthesis of N,N-diphenylacetamides, these approaches would involve the direct reaction of a suitable phenylacetic acid derivative with diphenylamine, offering a more streamlined and efficient synthetic route.

Table 3: Examples of Direct Amide Formation Catalysts/Reagents

| Catalyst/Reagent | Acid | Amine | Outcome | Reference(s) |

|---|---|---|---|---|

| B(OCH₂CF₃)₃ | Various Carboxylic Acids | Various Amines | Direct formation of amide bond | nih.govacs.org |

Isotope labeling is a crucial technique for mechanistic studies, metabolic tracking, and quantitative analysis using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Strategies for incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into the structure of this compound can be designed by utilizing isotopically enriched starting materials. researchgate.net

For example, to introduce ¹³C labels into the phenyl rings, one could start the synthesis with ¹³C-labeled diphenylamine. Similarly, ¹⁵N-labeling could be achieved by using ¹⁵N-diphenylamine for the amide formation step or by using a ¹⁵N-labeled aminating agent (e.g., ¹⁵N-ammonia) in the final step of converting the 2-chloro precursor. Deuterium labels can be incorporated by using deuterated solvents or reagents at various stages of the synthesis. These labeling strategies allow for the preparation of isotopologues that are chemically identical but physically distinguishable, enabling detailed analytical studies. researchgate.netmetwarebio.com

Preparation of Key Synthetic Intermediates for this compound Derivatization

The derivatization of this compound is facilitated by the synthesis of versatile intermediates. These compounds, including halogenated acetamides, hydrazino acetamides, and acyl halides, serve as foundational molecules for constructing a library of analogues. The following subsections outline the synthetic methodologies for these key intermediates.

2-Chloro-N,N-diphenylacetamide is a pivotal intermediate, frequently synthesized through the chloroacetylation of diphenylamine. nih.govorientjchem.org This reaction typically involves the treatment of diphenylamine with chloroacetyl chloride. nih.gov

One common procedure involves dissolving diphenylamine in a suitable solvent, such as toluene, followed by the addition of chloroacetyl chloride. nih.govresearchgate.net The reaction mixture is then heated under reflux for several hours to drive the reaction to completion. nih.gov Upon cooling, the product can be isolated by pouring the reaction mixture into crushed ice, leading to the precipitation of 2-chloro-N,N-diphenylacetamide. nih.gov The resulting solid is then filtered, washed, and can be further purified by recrystallization from a solvent like ethanol. nih.gov This method is an effective way to produce the desired intermediate for further synthetic applications. researchgate.net

Table 1: Synthesis of 2-Chloro-N,N-diphenylacetamide

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product |

|---|

The synthesis of 2-hydrazino-N,N-diphenylacetamide is achieved by the nucleophilic substitution of the chlorine atom in 2-chloro-N,N-diphenylacetamide with a hydrazine moiety. nih.govnih.gov This transformation is a key step in creating a versatile intermediate for the synthesis of various heterocyclic compounds. nih.gov

In a typical procedure, 2-chloro-N,N-diphenylacetamide is dissolved in an alcoholic solvent, such as methanol, and treated with hydrazine hydrate. nih.gov The reaction mixture is then refluxed for an extended period, often up to 48 hours, to ensure the complete conversion of the starting material. nih.gov After the reaction is complete, the mixture is cooled, often in a refrigerator overnight, to facilitate the precipitation of the product. nih.gov The resulting 2-hydrazino-N,N-diphenylacetamide is then collected by filtration and can be purified by recrystallization from ethanol, yielding the final product with a reported yield of 88%. nih.gov

Table 2: Synthesis of 2-Hydrazino-N,N-diphenylacetamide

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product | Yield |

|---|

Diphenylacetyl chloride is a valuable acylating agent in organic synthesis and is typically prepared from diphenylacetic acid. orgsyn.org Several reagents can be employed for this conversion, including thionyl chloride, phosphorus pentachloride, and oxalyl chloride. orgsyn.orgprepchem.com

A widely used method involves the reaction of diphenylacetic acid with thionyl chloride. orgsyn.org In this procedure, diphenylacetic acid is heated under reflux with an excess of thionyl chloride, often in the presence of an anhydrous solvent like benzene (B151609). orgsyn.org The reflux is maintained for several hours to ensure the complete formation of the acid chloride. orgsyn.org After the reaction, the excess thionyl chloride and the solvent are removed by distillation under reduced pressure. orgsyn.org The crude diphenylacetyl chloride can then be purified by recrystallization from a non-polar solvent, such as hexane, to yield the final product. orgsyn.org This method provides a reliable route to diphenylacetyl chloride with yields reported in the range of 82-94%. orgsyn.org

Table 3: Synthesis of Diphenylacetyl Chloride

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product | Yield |

|---|---|---|---|---|---|

| Diphenylacetic acid | Thionyl chloride | Benzene | Reflux | Diphenylacetyl chloride | 82-94% orgsyn.org |

| Diphenylacetic acid | Phosphorus pentachloride | Not specified | Not specified | Diphenylacetyl chloride | Not specified orgsyn.org |

Derivatization Strategies and Analogue Synthesis of 2 Amino N,2 Diphenylacetamide

Structural Modifications and Scaffold Diversity

The core structure of 2-amino-N,2-diphenylacetamide allows for extensive modification, leading to a wide range of derivatives. These modifications are crucial for exploring the chemical space around this scaffold and for developing compounds with tailored characteristics. Key strategies include the introduction of diverse substituents, the formation of various heterocyclic rings from its precursors, and the construction of more complex molecular architectures.

Introduction of Variously Substituted Amino Groups

A primary strategy for diversifying the this compound scaffold involves the substitution of the amino group. This is typically achieved through the reaction of 2-chloro-N,N-diphenylacetamide with a variety of substituted amines. researchgate.net This reaction, often carried out in a solvent like acetone (B3395972) with a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct, yields a series of 2-substituted amino-N,N-diphenylacetamides. researchgate.net This method allows for the introduction of a wide range of functional groups, including aliphatic, alicyclic, aromatic, and heterocyclic amines, thereby systematically modifying the physicochemical properties of the parent compound. researchgate.net

A study detailed the synthesis of a series of 2-substituted amino-N,N-diphenylacetamides by reacting 2-chloro-N,N-diphenylacetamide with various amines. The general synthetic protocol is depicted below:

General Synthesis of 2-Substituted Amino-N,N-diphenylacetamides

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|

This table summarizes the general reaction conditions for the synthesis of 2-substituted amino-N,N-diphenylacetamide derivatives.

Cyclization and Heterocyclic Ring Formation from 2-chloro-N,N-diphenylacetamide (e.g., Triazines, Thiazoles, Oxazepines)

The precursor, 2-chloro-N,N-diphenylacetamide, is a valuable starting material for the synthesis of various heterocyclic systems through cyclization reactions.

Triazines: The reaction of 2-chloro-N,N-diphenylacetamide with thiosemicarbazide (B42300) yields an intermediate, α-[thiosemicarbazido-4N-yl]-N,N-diphenylacetamide. google.combldpharm.com Subsequent intramolecular cyclization of this intermediate under basic conditions (e.g., refluxing with 2N NaOH) leads to the formation of a 3-mercapto-[1H,6H]-1,2,4-triazin-5-yl-N,N-diphenylamine derivative. google.combldpharm.com

Thiazoles: Treatment of 2-chloro-N,N-diphenylacetamide with thiourea (B124793) affords α-(thiourea-N-yl)-N,N-diphenylacetamide. google.com This intermediate can then be cyclized by refluxing with concentrated sulfuric acid to produce a 2-amino-1,3-thiazol-5-yl-N,N-diphenylamine derivative. google.com In a different approach, N⁴,N⁴-diphenylthiazole-2,4-diamine can be synthesized via the cyclization of 2-chloro-N,N-diphenylacetamide with thiourea, which can be further functionalized. bldpharm.com

Oxazepines: The synthesis of oxazepine derivatives often proceeds through a multi-step sequence starting from the hydrazino derivative of diphenylacetamide. google.combldpharm.com Specifically, α-(2-Arylidine-hydrazino)-N,N-diphenyl acetamides, formed from the reaction of α-hydrazino-N,N-diphenyl acetamide (B32628) with aromatic aldehydes, can undergo cyclization with maleic anhydride (B1165640) in dry benzene (B151609) to yield α-[4,7-dioxa-2-aryl-1,3-oxazepin-3-yl-amino]-N,N-diphenyl acetamides. google.combldpharm.com The formation of the 1,3-oxazepine ring is a [5+2] cycloaddition reaction. mdpi.comsci-hub.se

Summary of Heterocyclic Synthesis from 2-chloro-N,N-diphenylacetamide

| Heterocycle | Key Reagents | Intermediate | Cyclization Condition |

|---|---|---|---|

| Triazine | Thiosemicarbazide | α-[thiosemicarbazido-4N-yl]-N,N-diphenylacetamide | 2N NaOH, reflux |

| Thiazole | Thiourea | α-(thiourea-N-yl)-N,N-diphenylacetamide | Conc. H₂SO₄, reflux |

This table outlines the key steps and reagents for the synthesis of various heterocyclic derivatives starting from 2-chloro-N,N-diphenylacetamide.

Synthesis of Hydrazinyl and Hydrazone Derivatives

The synthesis of hydrazinyl and hydrazone derivatives of this compound is a well-established derivatization pathway. The key intermediate, 2-hydrazinyl-N,N-diphenylacetamide, is synthesized by reacting 2-chloro-N,N-diphenylacetamide with hydrazine (B178648) hydrate (B1144303) in an alcoholic medium, such as methanol (B129727) or ethanol (B145695), under reflux. bldpharm.comresearchgate.netrsc.orgsci-hub.se

This hydrazinyl derivative serves as a versatile building block for the synthesis of hydrazones. The condensation reaction of 2-hydrazinyl-N,N-diphenylacetamide with various aromatic aldehydes, often in the presence of a catalytic amount of glacial acetic acid in methanol, yields a series of 2-(2-arylmethylidenehydrazinyl)-N,N-diphenylacetamides (hydrazones). researchgate.netrsc.orgsci-hub.se This reaction is a straightforward and efficient method for introducing a wide range of substituted aromatic moieties onto the diphenylacetamide scaffold. researchgate.net

Selected Synthesized Hydrazone Derivatives of this compound

| Hydrazone Derivative | Aldehyde Reactant | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | Benzaldehyde | - | - |

| 2-(2-(3-methylbenzylidene)hydrazinyl)-N,N-diphenylacetamide | 3-methylbenzaldehyde | - | - |

This table presents examples of hydrazone derivatives synthesized from 2-hydrazinyl-N,N-diphenylacetamide and their reported yields and melting points where available. researchgate.netrsc.org

Formation of Spirothiazolidinone and Related Spirocyclic Structures

Spirocyclic structures, particularly those containing thiazolidinone rings, represent a significant class of heterocyclic compounds. The synthesis of spirothiazolidinone derivatives related to the this compound scaffold has been achieved through a one-pot procedure. This typically involves the reaction of a hydrazide precursor, such as 2-hydroxy-2,2-diphenylacetohydrazide, with cyclic ketones and mercaptoalkanoic acids.

In a specific example, 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)-2,2-diphenylacetamide and its [4.5]dec-4-yl analogue were synthesized from 2-hydroxy-2,2-diphenylacetohydrazide, the corresponding cyclic ketone (cyclopentanone or cyclohexanone), and mercaptoacetic acid. While this synthesis does not start directly from this compound, it demonstrates a viable strategy for creating spirocyclic structures on a closely related diphenylacetyl scaffold. The formation of spirocyclic pyrrolidines has also been reported through the reaction of electron-deficient exocyclic alkenes with in situ generated azomethine ylides, highlighting a general approach to spirocycles. dicp.ac.cn

Incorporation into Polycyclic and Complex Scaffold Architectures (e.g., Piperidinone)

The this compound scaffold can be incorporated into more complex polycyclic systems, such as piperidinones. Research has demonstrated the synthesis of novel piperidone derivatives through the reaction of N,2-diphenylacetamide with chalcones (1,3-diaryl-2-propen-1-ones). mdpi.com This reaction proceeds via a Michael addition, leading to the formation of the piperidinone ring. mdpi.com

The synthesis can be carried out using conventional heating under reflux in a solvent like ethanol with a base such as sodium hydride. mdpi.com Alternatively, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields. mdpi.com For instance, the reaction of (E)-1-(4-(dimethylamino)phenyl)pent-1-en-3-one with N,2-diphenylacetamide in DMF with a catalytic amount of sodium hydride under microwave irradiation yields 4-(4-(dimethylamino)phenyl)-6-ethyl-1,3-diphenylpiperidin-2-one. This strategy allows for the construction of a piperidinone ring system fused with the N,2-diphenylacetamide framework, creating complex polycyclic architectures. mdpi.com

Chiral Analogues and Stereoselective Synthesis of this compound

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure chiral compounds. For α-amino amides like this compound, several strategies for stereoselective synthesis have been explored.

One notable approach involves the catalytic asymmetric synthesis of α-amino amides by reacting 1,1-diphenylmethanimine derivatives with isocyanates under dual catalytic systems, for example, using an iridium-based catalyst. This method provides a route to chiral α-amino amides with high yields.

Furthermore, ligand-free copper-catalyzed selective N-arylation of amino acid amides has been reported as a method to synthesize chiral anilides without significant racemization. researchgate.net This demonstrates that the chirality of the starting amino acid amide can be preserved during certain derivatization reactions. In one study, this compound was listed among a series of synthesized amino acid amide derivatives bearing aniline (B41778) moieties, highlighting its relevance in the context of chiral synthesis. researchgate.net A DMEDA-promoted, copper-catalyzed coupling of aryl halides with chiral α-aminoamides has also been developed, showing high regioselectivity and preserving the enantiomeric excess.

While specific, detailed procedures for the direct stereoselective synthesis of this compound are not extensively detailed in the provided context, the general methodologies for the asymmetric synthesis of α-amino amides and the preservation of chirality in related reactions are well-documented. researchgate.net These methods, including the use of chiral auxiliaries and enzymatic processes like transamination, represent viable pathways for obtaining chiral analogues of this compound.

Asymmetric Synthetic Approaches to Chiral Amino Amides

The asymmetric synthesis of α-amino acids and their derivatives, such as chiral amino amides, is a significant area of research in medicinal chemistry. These compounds are vital building blocks for modern pharmaceuticals. nih.gov One of the most effective and practical methodologies for the stereo-controlled preparation of tailor-made α-amino acids involves the use of chiral Ni(II) complexes of Schiff bases. nih.govbohrium.com

This approach typically utilizes a chiral auxiliary, such as one derived from (R)- or (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which is complexed with a Ni(II) ion and a glycine-derived Schiff base. nih.gov This stable, square-planar complex serves as a chiral glycine (B1666218) equivalent. The stereochemistry of the final product is directed by the chiral ligand within the complex.

The core of the synthesis involves the reaction of the nucleophilic glycine anion equivalent with various electrophiles. This allows for the introduction of a wide array of side chains through reactions like:

Alkylation reactions mdpi.com

Aldol (B89426) or Mannich reactions mdpi.com

Michael additions bohrium.commdpi.com

For instance, the alkylation of a chiral glycine equivalent Ni(II) complex with an appropriate iodide can be performed under basic conditions (e.g., using potassium hydroxide) to yield the desired alkylated product with high diastereoselectivity. mdpi.com Following the stereoselective transformation, the Ni(II) complex is disassembled, typically under acidic conditions. This step releases the enantiomerically enriched α-amino acid derivative and allows for the recovery and recycling of the valuable chiral auxiliary. bohrium.commdpi.com While the literature reviewed does not detail the specific application of this method to produce this compound, it stands as a powerful and versatile strategy for the asymmetric synthesis of structurally related chiral α-amino amides. nih.gov

Table 1: Overview of Asymmetric Synthesis Strategies for Chiral Amino Acid Derivatives

| Strategy | Key Reagents/Components | Reaction Types | Key Feature | Reference |

|---|---|---|---|---|

| Chiral Ni(II) Complex Methodology | Glycine Schiff base, Chiral tridentate ligand (e.g., derived from L-proline), Ni(NO₃)₂·6H₂O, Base (e.g., KOH) | Alkylation, Aldol Addition, Michael Addition, Mannich Reaction | High diastereoselectivity controlled by a recyclable chiral auxiliary. | nih.govbohrium.commdpi.com |

| Phospha-Michael Addition | Chiral Ni(II)-complex of dehydroalanine (B155165) Schiff base, Secondary phosphine (B1218219) oxides or dialkyl phosphites, Base (e.g., K₂CO₃, Cs₂CO₃) | Michael Addition | Asymmetric synthesis of β-phosphorus-containing α-amino acids with high diastereoselectivity. | bohrium.com |

Preparation of Enantiomerically Pure this compound Derivatives

The preparation of enantiomerically pure forms of this compound and its derivatives is essential, as enantiomers often exhibit significant differences in pharmacological activity. researchgate.net A primary method for obtaining these pure stereoisomers is the resolution of a racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) has been successfully employed for the enantioseparation of racemic this compound. researchgate.netresearchgate.net

This separation relies on the use of Chiral Stationary Phases (CSPs) that interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as Chiralcel OD-H, have demonstrated high efficiency in resolving this compound and related amino acid amide derivatives. researchgate.net The separation mechanism involves interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector on the CSP.

Another effective class of CSPs for this purpose is based on crown ethers. Specifically, a CSP derived from (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been shown to resolve this compound. hplc.eu The mechanism for this separation involves the complexation of the protonated primary amino group of the analyte within the cavity of the crown ether ring. The stability of the two diastereomeric complexes formed between the enantiomers and the chiral crown ether differs, allowing for their separation. The resolution can be optimized by adjusting mobile phase composition and column temperature. hplc.eu

Table 2: Chiral HPLC Resolution of this compound

| Chiral Stationary Phase (CSP) | Mobile Phase Conditions | Mechanism | Reference |

|---|---|---|---|

| Polysaccharide-based (e.g., Chiralcel OD-H) | Normal phase (n-hexane and 2-propanol) | Based on differential interactions (e.g., hydrogen bonding, steric effects) with the chiral polymer. | researchgate.net |

| Crown Ether-based (e.g., ChiroSil) | Aqueous mobile phase with organic and acidic modifiers (e.g., methanol in water + sulfuric acid) | Complexation of the protonated primary amine (R-NH₃⁺) within the crown ether cavity. | hplc.eu |

Compound Index

Advanced Spectroscopic and Structural Elucidation of 2 Amino N,2 Diphenylacetamide and Its Derivatives

Vibrational Spectroscopy (FT-IR) for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy is a powerful tool for probing the functional groups and intermolecular forces within a molecular system. rsc.org In the context of 2-amino-N,2-diphenylacetamide, FT-IR spectroscopy is instrumental in characterizing the hydrogen bonding networks and electronic interactions that define its solid-state structure and influence its properties.

The FT-IR spectrum of amide-containing compounds is highly sensitive to hydrogen bonding. nih.gov The presence of both an amine (-NH2) and an amide (-CONH-) group in this compound allows for the formation of extensive intra- and intermolecular hydrogen bonds. These interactions are critical in stabilizing the molecular conformation. mdpi.com

The key vibrational modes for analyzing hydrogen bonding are the N-H stretching vibrations of the primary amine and the secondary amide, as well as the C=O (Amide I) stretching vibration. whiterose.ac.uk

N-H Stretching: In a non-hydrogen-bonded state, N-H stretching bands appear at higher frequencies. The formation of hydrogen bonds (e.g., N-H···O=C) weakens the N-H bond, causing a characteristic shift to lower wavenumbers (redshift) and band broadening in the FT-IR spectrum. nih.gov In related 2-aminobenzamides, these interactions have been shown to be significant. mdpi.com

C=O Stretching (Amide I band): The carbonyl group acts as a hydrogen bond acceptor. When it participates in hydrogen bonding, the C=O double bond is slightly elongated and weakened, resulting in a downward frequency shift of the Amide I band, which typically appears around 1650 cm⁻¹.

N-H Bending (Amide II band): This band, found near 1550 cm⁻¹, involves N-H bending and C-N stretching. It is also sensitive to hydrogen bonding, often shifting to higher frequencies upon H-bond formation.

These spectral shifts provide direct evidence of hydrogen bonding. The magnitude of the shift correlates with the strength of the interaction, which in turn reflects the proximity of the donor and acceptor atoms and the resulting changes in bond lengths. nih.gov X-ray diffraction studies on analogous molecules like 2-amino-5-bromobenzamide (B60110) have confirmed the presence of strong intramolecular hydrogen bonds forming a stable six-membered ring, as well as intermolecular hydrogen bonds that link molecules into larger assemblies. mdpi.com Density functional theory (DFT) calculations complement these experimental findings by predicting the most stable conformers and quantifying the energetic contributions of these hydrogen bonds. mdpi.comresearchgate.net

Charge transfer (CT) interactions within the molecule can be investigated using a combination of experimental spectroscopy and quantum chemical calculations. researchgate.net Natural Bond Orbital (NBO) analysis, a computational method, is frequently used to understand the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. scielo.org.za

In molecules like N-(3,4-diflurophenyl)-2,2-diphenyl acetamide (B32628), a related structure, intramolecular charge transfer contributes to molecular stability. researchgate.net The interaction between a lone pair on an oxygen or nitrogen atom and an antibonding orbital (e.g., n → σ* or n → π*) is a key indicator of hyperconjugative and charge transfer effects. scielo.org.za These electronic interactions can influence the vibrational frequencies of the involved functional groups in the FT-IR spectrum. researchgate.net

Furthermore, the analysis of frontier molecular orbitals (HOMO-LUMO) provides insight into the electronic transitions and charge transfer possibilities within the molecule. A smaller HOMO-LUMO energy gap suggests a higher propensity for intramolecular charge transfer, which can be correlated with the molecule's electronic and optical properties. researchgate.netscielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules by providing information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H and ¹³C. compoundchem.comconductscience.com

¹H NMR spectroscopy reveals distinct signals for each chemically unique proton in this compound and its derivatives. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Aromatic Protons (Ar-H): The protons on the two phenyl rings attached to the α-carbon and the N-phenyl group typically appear as a complex multiplet in the range of δ 7.0–7.6 ppm. rsc.org The specific chemical shifts and splitting patterns depend on the substitution and electronic environment of each ring.

Amide Proton (-NH-): The amide proton signal is often a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange. Its chemical shift is variable and can appear between δ 5.1 and 8.0 ppm, depending on the solvent and concentration. rsc.org For example, in N-(2-Chlorobenzyl)-2-amino-2,2-diphenylacetamide, a derivative, the amide NH appears as a singlet at δ 5.21 ppm.

Alpha-Proton (α-CH): The single proton at the chiral center (α-carbon) would typically show a distinct chemical shift.

Amino Protons (-NH₂): The two protons of the primary amino group are often observed as a broad singlet, with a chemical shift that can range from δ 1.0 to 4.0 ppm, and is highly dependent on the solvent, temperature, and hydrogen bonding. compoundchem.com

The following table summarizes typical ¹H NMR spectral data for related diphenylacetamide derivatives.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference Compound / Note |

|---|---|---|---|

| Aromatic (Ar-H) | 7.15 - 7.42 | Multiplet (m) | N-(2-Chlorobenzyl)-2-amino-2,2-diphenylacetamide |

| Amide (NH) | ~5.21 | Singlet (s) | N-(2-Chlorobenzyl)-2-amino-2,2-diphenylacetamide |

| Benzyl (B1604629) (CH₂) | ~4.42 | Doublet (d) | N-(2-Chlorobenzyl)-2-amino-2,2-diphenylacetamide |

| Amide (NH) | ~7.50 | Broad (br) | N,2-diphenylacetamide rsc.org |

| Methylene (CH₂) | ~3.68 | Singlet (s) | N,2-diphenylacetamide rsc.org |

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically deshielded and appears at a low field, typically in the range of δ 165–170 ppm. For the related N,2-diphenylacetamide, this signal is observed at δ 169.37 ppm. rsc.org

Alpha-Carbon (α-C): The carbon atom bonded to the two phenyl groups and the amino group (Cα) has a chemical shift influenced by these substituents. In derivatives, this quaternary carbon can appear around δ 63 ppm. rsc.org

Aromatic Carbons: The carbons of the three phenyl rings resonate in the aromatic region, typically from δ 120 to 140 ppm. rsc.orgrsc.org The ipso-carbons (carbons directly attached to other groups) often have distinct chemical shifts from the other aromatic carbons.

The table below shows representative ¹³C NMR data for N,2-diphenylacetamide, a closely related structure.

| Carbon Type | Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|

| Carbonyl (C=O) | 169.37 | N,2-diphenylacetamide rsc.org |

| Aromatic (ipso, N-bound) | 137.76 | N,2-diphenylacetamide rsc.org |

| Aromatic (ipso, CH₂-bound) | 134.58 | N,2-diphenylacetamide rsc.org |

| Aromatic (CH) | 120.00 - 129.51 | N,2-diphenylacetamide rsc.org |

| Methylene (CH₂) | 44.74 | N,2-diphenylacetamide rsc.org |

Isotope labeling involves the strategic incorporation of isotopes such as ¹³C, ¹⁵N, or ¹¹C into a molecule. sigmaaldrich.com This technique, combined with NMR spectroscopy, is a powerful tool for studying reaction mechanisms, metabolic pathways, and for creating tracers for imaging technologies. nih.govibs.fr

A significant application involving this compound is its use as a precursor in the synthesis of isotopically labeled hydantoins. For example, [2-¹¹C]-5,5-diphenylhydantoin (a radiolabeled version of the anticonvulsant drug Phenytoin) has been synthesized by reacting 2-amino-2,2-diphenylacetamide (B3060947) with [¹¹C]phosgene. openmedscience.com The ¹¹C isotope is a positron emitter, making the resulting compound suitable for use as a tracer in Positron Emission Tomography (PET) imaging. PET studies can be used to investigate drug metabolism, pharmacokinetics, and binding at receptor sites in vivo. openmedscience.com

In such syntheses, NMR is crucial for confirming the successful incorporation and precise location of the isotope within the final product, ensuring the integrity of the labeled compound before its use in further studies. openmedscience.com While ¹¹C is not directly observed by NMR due to its short half-life, stable isotopes like ¹³C are used in parallel syntheses to validate the reaction and analyze the product structure thoroughly by ¹³C NMR. openmedscience.comnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The molecular formula of this compound is C₁₄H₁₄N₂O, corresponding to a monoisotopic mass of 226.11061 Da. uni.lu In mass spectrometry experiments, the molecular weight can be confirmed by observing the molecular ion (M⁺·) or, more commonly, protonated or other adduct ions in soft ionization techniques like electrospray ionization (ESI). uni-saarland.de

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound. These values are instrumental for ion mobility-mass spectrometry studies.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 227.11789 | 150.9 |

| [M+Na]⁺ | 249.09983 | 155.6 |

| [M+K]⁺ | 265.07377 | 152.2 |

| [M+NH₄]⁺ | 244.14443 | 167.4 |

| [M-H]⁻ | 225.10333 | 156.8 |

| [M+HCOO]⁻ | 271.10881 | 175.2 |

Data sourced from PubChemLite. uni.lu

Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) of related deprotonated N,2-diphenylacetamides provides insight into the expected fragmentation pathways. nih.govresearchgate.net Under negative ion mode ESI-MS, deprotonated N,2-diphenylacetamides typically yield four main types of fragment ions: a benzyl anion, an aniline (B41778) anion, a phenyl-ethenone anion, and an isocyanato-benzene anion. nih.gov The formation of the benzyl and aniline anions is proposed to occur through direct decomposition. In contrast, the phenyl-ethenone and isocyanato-benzene anions are thought to be produced via proton transfer within an ion-neutral complex. nih.gov The fragmentation of the primary amine in this compound would likely follow alpha-cleavage, a dominant pathway for aliphatic amines. libretexts.org

Mechanistic studies on substituted N,2-diphenylacetamide derivatives have revealed unconventional fragmentation pathways. sioc-journal.cn For instance, certain nitro-substituted derivatives form a dominant radical anion product, a process that disobeys the "even-electron rule" and is proposed to occur via a single electron transfer (SET) within an ion/neutral complex intermediate. sioc-journal.cn These detailed fragmentation mechanisms are crucial for the structural confirmation of this compound and its derivatives. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov While the specific crystal structure for this compound is not publicly documented, analysis of closely related diphenylacetamide derivatives allows for a robust prediction of its molecular conformation, torsion angles, and supramolecular assembly.

The molecular conformation of this compound is expected to be non-planar due to the steric hindrance between the two phenyl groups attached to the same carbon atom. Crystallographic studies of analogous compounds consistently show a significantly twisted conformation. For example, in 2,2-diphenylacetamide (B1584570), the two phenyl rings are nearly perpendicular to each other, with dihedral angles of 84.6° and 85.0° in the two molecules of the asymmetric unit. researchgate.net Similar large dihedral angles are observed in other derivatives, indicating that this twisted arrangement is a characteristic feature of the 2,2-diphenylacetyl moiety. researchgate.net The central acetamide group itself will adopt a specific orientation relative to the phenyl rings, as seen in 2-Chloro-N,N-diphenylacetamide where the acetamide plane forms dihedral angles of 76.0° and 64.0° with the phenyl rings. researchgate.net

| Compound | Dihedral Angle Between Phenyl Rings (°) | Reference |

|---|---|---|

| 2,2-Diphenylacetamide | 84.6 (7) and 85.0 (6) | researchgate.net |

| N-(4-Chlorophenyl)-2,2-diphenylacetamide | 87.17 (9) | researchgate.net |

| N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide | 82.59 | |

| 2-Chloro-N,N-diphenylacetamide | 71.8 (2) | researchgate.net |

Comparison of dihedral angles in related acetamide structures.

The crystal packing of this compound will be governed by a network of supramolecular interactions, primarily hydrogen bonds and π-interactions. ias.ac.inamercrystalassn.org The presence of both an amide group and a primary amino group provides multiple hydrogen bond donors (N-H) and acceptors (C=O, N).

Based on analogous structures, it is highly probable that intermolecular N—H⋯O hydrogen bonds will be a dominant feature, linking molecules into chains or dimers. researchgate.netresearchgate.net For instance, in the crystal structure of 2,2-diphenylacetamide, N—H⋯O hydrogen bonds lead to the formation of zigzag chains. researchgate.net In N-(4-Chlorophenyl)-2,2-diphenylacetamide, molecules are linked into chains parallel to the c-axis by similar N—H⋯O bonds. researchgate.net In other cases, such as 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, N—H⋯N hydrogen bonds form inversion dimers with an R₂²(8) ring motif. nih.gov

| Compound | Key Supramolecular Interactions | Reference |

|---|---|---|

| 2,2-Diphenylacetamide | N—H⋯O, C—H⋯O, C—H⋯π | researchgate.net |

| N-(4-Chlorophenyl)-2,2-diphenylacetamide | N—H⋯O, C—H⋯π | researchgate.net |

| 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide | N—H⋯N, C—H⋯π, π–π stacking | nih.gov |

Summary of key intermolecular interactions in analogous structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which induces electronic transitions from occupied to unoccupied molecular orbitals. elte.hu For this compound, the primary chromophores—parts of the molecule that absorb light—are the two phenyl rings and the carbonyl group (C=O) of the acetamide moiety. tanta.edu.eg

The phenyl rings give rise to intense π→π* transitions. elte.hu The carbonyl group can undergo two types of transitions: a lower-energy, less intense n→π* transition (involving the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital) and a higher-energy, more intense π→π* transition. elte.hu The primary amino group (–NH₂) acts as an auxochrome, a group that modifies the absorption of a chromophore. Its lone pair of electrons can interact with the π-system, typically causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity.

UV-Vis spectroscopy is also a valuable tool for studying the formation of metal complexes. Research has demonstrated that amino acid amide derivatives, including this compound, can form complexes with metal ions such as copper(II). researchgate.net The coordination of the metal ion to the ligand alters the electronic environment, leading to changes in the UV-Vis spectrum. These spectral shifts can be monitored to determine the stoichiometry and stability of the complexes formed in solution. researchgate.netresearchgate.net For example, a study on a related diphenylacetohydrazide derivative reported a maximum absorption (λmax) at 290 nm, attributed to an n→π* transition, which is indicative of the electronic environment in this class of compounds. vulcanchem.com

Reaction Mechanisms and Mechanistic Investigations Involving 2 Amino N,2 Diphenylacetamide

Electrochemical Reaction Pathways of N-aryl-2,2-diphenylacetamides

The anodic oxidation of N-aryl-2,2-diphenylacetamides, which lack a hydrogen atom at the alpha position to the nitrogen, has been investigated in acetonitrile. researchgate.net These studies reveal complex reaction pathways involving multiple bond cleavage sites. researchgate.netrsc.org

The electrochemical oxidation of N-aryl-2,2-diphenylacetamides, conducted under controlled potential electrolysis, results in the cleavage of three specific bonds:

Type A: Cleavage between the benzylic carbon and the carbonyl group (C-CO). researchgate.netrsc.org

Type B: Cleavage between the carbonyl group and the nitrogen atom (CO-N). researchgate.netrsc.org

Type C: Cleavage between the nitrogen atom and the aryl group (N-Ar). researchgate.netrsc.org

The anodic process leads to a variety of fragmentation products. researchgate.net The primary products identified from these cleavage pathways include benzophenone (B1666685), 2,2-diphenylacetamide (B1584570), N-(diphenylmethylene)acetamide, N-(diphenylmethyl)acetamide, and aniline (B41778) derivatives. rsc.orgrsc.org A minor product, an α-lactam (1-acetyl-3,3-diphenylaziridin-2-one), has also been isolated as a complex. rsc.orgrsc.org The formation of these products is a direct consequence of the specific bond that is broken during the electrochemical process. For instance, type 'A' cleavage yields benzophenone, while type 'C' cleavage produces 2,2-diphenylacetamide. rsc.org Mechanistic proposals suggest the involvement of benzylic-type cation intermediates in the formation of some of these products. rsc.org

The selectivity of the bond cleavage is highly dependent on the electronic nature of the substituents attached to the N-aryl group. researchgate.netrsc.org This substituent effect dictates which of the cleavage pathways is favored.

Electron-withdrawing groups (e.g., p-NO2, p-Cl) on the aryl ring tend to direct the cleavage towards the benzyl-carbonyl bond (Type A) . researchgate.netrsc.orgresearchgate.net For example, with a p-NO2 substituent, benzophenone becomes the major product. rsc.org

Electron-donating groups (e.g., p-OMe, p-Me) favor the cleavage of the N-aryl bond (Type C) . researchgate.netrsc.orgresearchgate.net The presence of a p-OMe group strongly promotes this cleavage type, making 2,2-diphenylacetamide the major product. rsc.org

This relationship between the substituent's electronic properties and the resulting cleavage pathway highlights the intricate control that can be exerted over the electrochemical fragmentation of these amides. The table below summarizes the influence of substituents on the primary product formation.

| Substituent on N-aryl group | Favored Cleavage Type | Major Product(s) |

| p-NO2 (electron-withdrawing) | Type A (C-CO) | Benzophenone rsc.org |

| p-Cl (electron-withdrawing) | Type A (C-CO) | Benzophenone rsc.org |

| Unsubstituted | - | N-(diphenylmethyl)acetamide rsc.org |

| p-Me (electron-donating) | Type C (N-Ar) | 2,2-diphenylacetamide rsc.org |

| p-OMe (electron-donating) | Type C (N-Ar) | 2,2-diphenylacetamide rsc.org |

Mechanistic Aspects of Amide Bond Formation

The formation of the amide bond is a cornerstone of organic synthesis. Investigations into the direct amidation of carboxylic acids and amines to form compounds like 2-amino-N,2-diphenylacetamide have explored both uncatalyzed and catalyzed pathways.

Direct amide formation from a carboxylic acid and an amine is often thought to proceed through an ammonium (B1175870) carboxylate salt intermediate. However, computational studies using DFT (Density Functional Theory) have suggested that a neutral intermediate pathway is also accessible. dur.ac.uk This pathway involves the dimerization of the carboxylic acid via mutual hydrogen bonding, which may explain how the direct amidation reaction occurs without the need for a catalyst. dur.ac.uk It is proposed that in such a scenario, one carboxylic acid molecule acts as an electrophilic activator for the other, facilitating the nucleophilic attack by the amine. dur.ac.uk

Various catalysts have been developed to facilitate the direct formation of amides under milder conditions. These catalysts operate through different mechanisms to activate the carboxylic acid.

Boron-based catalysts : Boronic acids and borate (B1201080) esters like B(OCH2CF3)3 have been shown to be effective for direct amide formation. acs.org The mechanism is believed to involve the formation of an acyloxyboron intermediate, which is more reactive towards the amine nucleophile. acs.org Triarylsilanols have also been identified as effective silicon-centered molecular catalysts. acs.org Computational studies support a mechanism involving the formation of an acyloxysilane intermediate. acs.org

Zirconium and Titanium-based catalysts : Lewis acidic metal catalysts such as ZrCl4 and TiCl4 can be used for direct amidation. d-nb.info These catalysts are thought to activate the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. d-nb.info

Silica (B1680970) catalysts : Activated K60 silica has been used to catalyze direct amide bond formation. whiterose.ac.ukwhiterose.ac.uk Proposed mechanisms suggest that the silica surface, with its silanol (B1196071) (Si-OH) and siloxane (Si-O-Si) groups, can activate the carboxylic acid. whiterose.ac.uk This can occur either through hydrogen bonding to a silanol or siloxane oxygen or by catalyzing the formation of a more reactive anhydride (B1165640) intermediate. whiterose.ac.uk

Proposed Reaction Mechanisms for Derivatization and Transformation Pathways

This compound and its derivatives can undergo various transformations to create more complex molecules. The mechanisms for these reactions often involve the generation of reactive intermediates.

For instance, the transformation of a related sulfoxonium diacylmethylide in the presence of aniline and an iridium catalyst, [Ir(COD)Cl]2, yielded N,2-diphenylacetamide. researchgate.net This suggests a catalytic cycle involving the iridium complex to facilitate the C-N bond formation.

In another example, the redox-annulation of α-ketoamides with cyclic secondary amines, such as 1,2,3,4-tetrahydroisoquinoline, provides a route to polycyclic imidazolidinones. acs.org The proposed mechanism for this transformation involves the initial formation of an aminal from the condensation of the amine and the α-ketoamide. This is followed by an intramolecular cyclization where the amide nitrogen attacks an iminium ion, which is formed in situ. This process represents a redox-neutral reaction where an amine α-C–H bond is effectively replaced by a C–N bond to form the five-membered ring. acs.org

Computational Chemistry and Molecular Modeling of 2 Amino N,2 Diphenylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to yield information about its geometry, energy, and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. A DFT calculation for 2-amino-N,2-diphenylacetamide would typically be performed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. Furthermore, DFT can elucidate various electronic properties, such as the total energy, dipole moment, and the distribution of electron density.

A hypothetical data table for optimized geometric parameters of this compound, as would be generated by a DFT calculation, is presented below. Note: This data is illustrative and not based on actual experimental or computational results.

| Parameter | Value |

| C-C (phenyl) bond length | ~1.39 Å |

| C-N (amide) bond length | ~1.35 Å |

| C=O (amide) bond length | ~1.23 Å |

| N-H (amine) bond length | ~1.01 Å |

| C-N-C bond angle | ~120° |

Natural Bond Orbital (NBO) analysis is a technique used to study the interactions between orbitals within a molecule. nih.govmaterialsciencejournal.org It provides a chemical intuition-friendly picture of bonding and electron delocalization. For this compound, NBO analysis would reveal the nature of its chemical bonds, the hybridization of its atomic orbitals, and the extent of intramolecular charge transfer. materialsciencejournal.org This method can quantify the stabilizing energy associated with interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding the molecule's electronic stability. wisc.eduwisc.edu For example, it could detail the delocalization of lone pair electrons from the nitrogen and oxygen atoms into adjacent anti-bonding orbitals.

A sample NBO analysis data table, illustrating potential intramolecular interactions in this compound, is shown below. Note: This data is for illustrative purposes only.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C=O) | High |

| LP (O) | σ* (C-N) | Moderate |

| π (C=C) phenyl | π* (C=C) phenyl | Moderate |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, this analysis would provide insights into its potential reactivity in chemical reactions.

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule. wikipedia.orguni-muenchen.de This is achieved by partitioning the total electron population among the constituent atoms. wikipedia.org The resulting atomic charges provide a picture of the charge distribution and can be used to identify electrophilic and nucleophilic sites within the molecule. While it has known limitations, such as sensitivity to the basis set used in the calculation, it remains a common method for this purpose. wikipedia.orguni-muenchen.de An analysis of this compound would assign a numerical charge to each atom, highlighting the electronegativity differences between atoms like oxygen, nitrogen, and carbon.

An example of a Mulliken atomic charge data table is provided below. Note: This data is hypothetical.

| Atom | Mulliken Charge (e) |

| O (carbonyl) | -0.5 |

| N (amide) | -0.4 |

| N (amino) | -0.6 |

| C (carbonyl) | +0.6 |

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. orientjchem.org This method is instrumental in drug discovery and design for predicting the binding mode and affinity of a potential drug candidate to its biological target. orientjchem.org

For this compound, molecular docking simulations could be performed to predict its binding interactions with various biological targets. The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different conformations. The results would identify the most likely binding pose and provide an estimate of the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). The analysis would also detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, studies on similar acetamide (B32628) derivatives have explored their docking with enzymes like cyclooxygenase (COX). orientjchem.org

Identification of Potential Biological Receptor Targets

Computational approaches are instrumental in identifying and characterizing the interactions between small molecules like this compound and their potential biological receptors. By simulating the binding of these compounds to various protein targets, researchers can hypothesize their mechanism of action and guide further experimental validation.

Derivatives of diphenylacetamide have been investigated for their potential to interact with a range of biological targets. For instance, molecular docking studies have been performed on 2-chloro-N,N-diphenylacetamide derivatives to evaluate their binding affinity for cyclooxygenase (COX) enzymes, COX-1 and COX-2. orientjchem.org These enzymes are key targets in the development of anti-inflammatory drugs. The results of these computational studies can help in understanding the structural requirements for potent COX inhibition and in designing novel analgesic agents. orientjchem.org

Furthermore, 3D pharmacophore database searches have successfully identified N,N′-((4-(Dimethylamino)phenyl)methylene)bis(2-phenylacetamide) as a novel class of Cannabinoid Receptor 2 (CB2) inverse agonists. nih.gov This discovery has spurred the design and synthesis of numerous derivatives with high binding affinity and selectivity for the CB2 receptor, which is a promising target for osteoporosis treatment. nih.gov These findings underscore the power of computational screening in identifying lead compounds for specific biological receptors.

The identification of potential biological targets is a critical first step in the drug discovery pipeline. For diphenylacetamide derivatives, computational studies have suggested a variety of receptors that could be modulated by this chemical scaffold, paving the way for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) modeling is a important technique in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. Computational SAR methods, including pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for predicting the activity of new compounds and optimizing lead structures.

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comdergipark.org.tr This method is widely applied in virtual screening to discover new, structurally diverse compounds with desired biological activity. dergipark.org.tr

A pharmacophore model is generated by aligning a set of active molecules and extracting the common chemical features responsible for their interaction with a biological target. dergipark.org.tr These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model and are therefore likely to be active.

The generation of a predictive 3D pharmacophore model involves several steps, including conformational analysis of the training set molecules and the use of algorithms like HypoGen to generate and validate the models. dovepress.comnih.gov The quality of a pharmacophore model is assessed by its ability to correctly predict the activity of compounds in a test set and its statistical significance. nih.govpharmacophorejournal.com A well-validated pharmacophore model can guide the design of new ligands with improved potency and selectivity. mdpi.com

For diphenylacetamide derivatives, pharmacophore modeling could be employed to understand the key structural features required for their interaction with specific biological targets. By identifying these features, medicinal chemists can rationally design new analogs with enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, providing mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are invaluable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery.

In a typical QSAR study, a set of molecules with known biological activities is described by a series of molecular descriptors. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov

A robust QSAR model should not only have a high correlation coefficient for the training set but also demonstrate good predictive power for an external test set of compounds. researchgate.net The insights gained from the analysis of the QSAR model can guide the structural modifications needed to enhance the desired biological activity. For example, a QSAR study on a series of 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamides with CCR5 binding affinity revealed the importance of specific structural features for activity, leading to the design of new derivatives with improved predicted activities. researchgate.net

QSAR studies have been successfully applied to various classes of compounds, including acetamidosulfonamide derivatives, to model their antioxidant activities. nih.gov These studies have shown a high correlation between the predicted and experimental activities, demonstrating the utility of QSAR in the rational design of new therapeutic agents.

Scaffold-hopping and fragment-linking are innovative computational strategies aimed at discovering novel chemical scaffolds with similar biological activity to known active compounds. eurekaselect.com These approaches are particularly useful for generating new intellectual property and for identifying compounds with improved pharmacokinetic properties.

Scaffold-hopping involves searching for molecules that are structurally different from a known active compound but retain the same key features required for biological activity. nih.gov This can be achieved through various computational methods, including 3D shape similarity searches and pharmacophore-based virtual screening. The goal is to identify new "chemotypes" that can serve as starting points for lead optimization. eurekaselect.com

Fragment-linking, on the other hand, involves the de novo design of new molecules by connecting smaller chemical fragments that are known to bind to adjacent pockets of a biological target. eurekaselect.com This approach can lead to the discovery of highly potent and selective ligands. Both scaffold-hopping and fragment-linking have been successfully applied in numerous drug discovery projects to identify novel lead structures. agosr.com

For diphenylacetamide analogs, these computational strategies could be employed to explore new chemical spaces and identify novel compounds with desired biological activities. By moving away from the original diphenylacetamide scaffold, it may be possible to discover compounds with improved drug-like properties.

Cheminformatics and Chemometric Studies on Diphenylacetamide Analogues

Cheminformatics and chemometrics are interdisciplinary fields that utilize computational and statistical methods to analyze chemical data. nih.gov These approaches are increasingly being used in drug discovery to understand the relationships between the chemical structure of compounds and their physicochemical and biological properties. mdpi.commdpi.com

The lipophilicity of a compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity. mdpi.com Reversed-phase thin-layer chromatography (RPTLC) is a widely used experimental technique for determining the lipophilicity of compounds. researchgate.netuns.ac.rs The retention parameters obtained from RPTLC, such as RM0 and m, can be correlated with computationally predicted biological activity parameters. mdpi.comresearchgate.net

Several studies have demonstrated a strong correlation between chromatographic retention data and various in silico predictors of lipophilicity, pharmacokinetic properties, and ecotoxicity for different classes of compounds, including chloroacetamide and diphenylacetamide derivatives. mdpi.comresearchgate.net For instance, the chromatographic retention constant RM0 has been shown to be a reliable indicator of lipophilicity and pharmacokinetic behavior, while the chromatographic parameter 'm' has been linked to potential ecotoxicity. mdpi.com

By establishing these correlations, it is possible to use readily obtainable chromatographic data to predict the biological activity profile of new compounds. This approach can be particularly useful in the early stages of drug discovery for prioritizing compounds for further investigation. The application of multivariate statistical methods, such as Cluster Analysis and Principal Component Analysis, can provide a more comprehensive understanding of the relationships between the chromatographic, physicochemical, and biological activity parameters of diphenylacetamide analogues. mdpi.comresearchgate.net

Multivariate Analysis for Structure-Property Relationships

In the computational evaluation of this compound, multivariate analysis is a important tool for elucidating the complex relationships between its molecular structure and its physicochemical or biological properties. This approach, often encapsulated within Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models, allows for the simultaneous consideration of multiple molecular descriptors to predict the behavior and characteristics of the compound. By identifying the key structural features that influence a particular property, these models can guide the design of new derivatives with enhanced or desired characteristics.

The fundamental principle of multivariate analysis in this context is to construct a mathematical model that correlates a set of independent variables (molecular descriptors) with a dependent variable (a specific property of interest). These properties can range from physicochemical characteristics, such as solubility and lipophilicity, to biological activities, like receptor binding affinity or metabolic stability.

The process of developing a QSPR/QSAR model for this compound and its analogs would hypothetically involve several key stages:

Data Set Compilation: A diverse set of molecules structurally related to this compound, along with their experimentally determined properties, would be assembled.

Molecular Descriptor Calculation: A wide array of numerical descriptors for each molecule in the dataset would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features.

Variable Selection: From the large pool of calculated descriptors, a smaller, more relevant subset is selected to be included in the final model. This is a critical step to avoid overfitting and to create a model that is both predictive and interpretable.

Model Generation and Validation: A statistical method is employed to generate the mathematical equation that links the selected descriptors to the property of interest. The robustness and predictive power of the model are then rigorously assessed through various validation techniques.

Several multivariate statistical methods can be employed for this purpose, including Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) regression.

For instance, a hypothetical study on a series of N-phenylacetamide derivatives, including this compound, might aim to predict their anticonvulsant activity. A simplified, illustrative QSAR model derived from such a study could be represented by the following equation:

log(1/ED50) = β0 + β1(logP) + β2(TPSA) + β3(E_HOMO)

In this equation, ED50 represents the effective dose for 50% of the population, logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity), TPSA is the topological polar surface area, and E_HOMO is the energy of the highest occupied molecular orbital. The coefficients (β) indicate the direction and magnitude of the influence of each descriptor on the anticonvulsant activity.

Illustrative Data for a Hypothetical QSPR Study

To further illustrate the application of multivariate analysis, the following interactive table presents hypothetical data for a set of compounds related to this compound. This data could be used to develop a QSPR model.

| Compound | logP | TPSA (Ų) | Molecular Weight (g/mol) | Predicted Property Value |

|---|---|---|---|---|

| This compound | 2.8 | 69.1 | 240.3 | 4.5 |

| Analog 1 | 3.1 | 65.2 | 254.3 | 4.8 |

| Analog 2 | 2.5 | 72.5 | 226.3 | 4.2 |

| Analog 3 | 3.5 | 68.0 | 268.4 | 5.1 |

| Analog 4 | 2.2 | 75.0 | 212.2 | 3.9 |

Detailed Research Findings from a Hypothetical Analysis

A detailed, albeit hypothetical, multivariate analysis of this compound and its analogs could reveal significant structure-property relationships. For example, a PLS analysis might identify that lipophilicity (logP) and electronic properties, such as the dipole moment, are the most critical factors influencing a particular biological activity.

The findings could be summarized in a table of descriptor coefficients, providing a quantitative measure of the importance of each molecular feature.

| Descriptor | PLS Regression Coefficient | Variable Importance in Projection (VIP) |

|---|---|---|

| logP | 0.45 | 1.8 |

| TPSA | -0.21 | 0.9 |

| Dipole Moment | 0.32 | 1.5 |

| Number of Rotatable Bonds | -0.15 | 0.7 |

| E_LUMO | -0.28 | 1.2 |

In this hypothetical table, a positive regression coefficient for logP would suggest that increasing lipophilicity enhances the predicted property, while a negative coefficient for TPSA would indicate that a lower polar surface area is favorable. The Variable Importance in Projection (VIP) score further highlights the most influential descriptors in the model.

Through such computational studies, a deeper understanding of the molecular features of this compound that govern its properties can be achieved. This knowledge is invaluable for the rational design of new compounds with tailored characteristics for specific applications.

Applications in Catalysis and Organic Synthesis Beyond Direct Derivatization

Ligand Design and Metal Complexation Utilizing 2-amino-N,2-diphenylacetamide Scaffolds

The potential utility of a scaffold like this compound in catalysis originates from its inherent functional groups—an amino group and an amide—which are excellent candidates for coordinating with metal centers.

Amino acids and their derivatives are a cornerstone of coordination chemistry, readily forming stable complexes with a variety of transition metals. wikipedia.org Typically, simple amino acids coordinate to metal ions as N,O-bidentate ligands, where the amino group and the carboxylate form a stable five-membered chelate ring. wikipedia.org For a molecule like this compound, which has an amide instead of a carboxylic acid, coordination could occur through the nitrogen of the primary amine and the oxygen of the amide carbonyl, although other binding modes are possible.

The geometry and stability of such complexes are influenced by the metal ion and the ligand's structure. For instance, palladium(II) complexes with simple amino acids like alanine (B10760859) and valine often adopt square planar geometries, with bond lengths and angles that are well-characterized. nih.gov The formation of these stable chelate structures is crucial for their subsequent use in catalysis.

The development of effective and reliable ligands is critical for accelerating and improving the selectivity of metal-catalyzed reactions. Mono-N-protected amino acids (MPAAs), which share functional similarities with this compound, have emerged as highly effective ligands in palladium-catalyzed C-H functionalization reactions. mdpi.com These ligands can facilitate reactions by participating directly in the catalytic cycle, often in the proton abstraction step, which is frequently rate-limiting.

Furthermore, ligands can be immobilized on solid supports to create heterogeneous catalysts. For example, a graphene oxide-supported copper complex has demonstrated good catalytic activity in C(sp3)–H bond activation and amination, benefiting from the unique 2D structure of the support material which can enhance catalyst performance and reusability. nih.gov

Catalytic Reactions Mediated by this compound Derived Catalysts